Methyl 6-O-trityl-D-galactopyranoside

Description

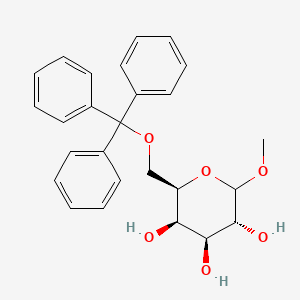

Methyl 6-O-trityl-D-galactopyranoside is a protected galactose derivative in which the hydroxyl group at the C6 position is substituted with a trityl (triphenylmethyl) group, while other hydroxyls (C2, C3, C4) are typically acetylated. This compound is synthesized through tritylation of methyl D-galactopyranoside using trityl chloride under controlled conditions, followed by acetylation . Its molecular formula is C₃₂H₃₄O₉, with a molecular weight of 562.61 g/mol . The bulky trityl group provides steric protection, making the compound a critical intermediate in carbohydrate chemistry for synthesizing complex glycoconjugates or selectively modifying other hydroxyl groups in multi-step reactions .

Structure

3D Structure

Properties

Molecular Formula |

C26H28O6 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25?/m1/s1 |

InChI Key |

WYAMNJUPQNEGOI-VJIQZMARSA-N |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |

Origin of Product |

United States |

Preparation Methods

Sequential Tritylation-Acetylation-Detritylation Methodology

The most widely reported method for synthesizing methyl 6-O-trityl-D-galactopyranoside involves sequential tritylation, acetylation, and detritylation steps. In this approach, methyl β-D-galactopyranoside undergoes selective tritylation at the 6-hydroxyl position using trityl chloride (TrCl) in anhydrous pyridine. The reaction is typically conducted at room temperature for 24 hours, yielding methyl 6-O-trityl-β-D-galactopyranoside with an 85% isolated yield. Subsequent acetylation of the remaining hydroxyl groups (2-, 3-, and 4-positions) using acetic anhydride and pyridine produces methyl 2,3,4-tri-O-acetyl-6-O-trityl-β-D-galactopyranoside, a stable intermediate.

A critical challenge in this method is minimizing acetyl migration during the acetylation step. Studies demonstrate that strict temperature control (0–5°C) and shorter reaction times (<2 hours) reduce unwanted migration to the 6-O position. For instance, methyl 2,3,4-tri-O-acetyl-6-O-trityl-β-D-galactopyranoside crystallizes directly from the reaction mixture in 78% yield when acetylation is performed at 0°C.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Tritylation | TrCl, pyridine | RT, 24 h | 85% |

| Acetylation | Ac₂O, pyridine | 0°C, 2 h | 78% |

| Detritylation* | HCl/CHCl₃, NaHCO₃ | 0°C, 30 min | 92% |

*Detritylation is optional and context-dependent based on downstream applications.

Regioselective Tritylation via Stannylene Intermediates

To enhance regioselectivity, stannylene-mediated tritylation has emerged as a robust alternative. This method involves generating a dibutylstannylene intermediate by reacting methyl α-D-galactopyranoside with dibutyltin oxide (Bu₂SnO) in methanol. The stannylene complex selectively activates the 6-hydroxyl group, enabling efficient tritylation with TrCl in toluene at reflux (6 hours, 78% yield).

This approach circumvents competing reactions at secondary hydroxyl groups (2-, 3-, and 4-positions) and is particularly advantageous for synthesizing derivatives with free hydroxyls at other positions. For example, methyl 6-O-trityl-α-D-galactopyranoside prepared via this route shows no detectable (<3%) tritylation at non-target positions, as confirmed by ¹H NMR.

Benzoyl-Protected Intermediate Routes

Benzoyl groups are increasingly preferred over acetyl groups due to their resistance to migration under basic conditions. In one protocol, methyl α-D-galactopyranoside is first benzoylated at the 2-, 3-, and 4-positions using benzoyl chloride (BzCl) in pyridine. The 6-hydroxyl group is then tritylated with TrCl in dichloromethane, yielding methyl 2,3,4-tri-O-benzoyl-6-O-trityl-α-D-galactopyranoside in 90% yield.

Comparative studies highlight that benzoyl-protected intermediates exhibit superior stability during long-term storage (>6 months at −20°C) compared to acetylated analogs, which show 5–10% degradation under similar conditions.

Solid-Phase Synthesis and Catalytic Methods

Recent advances explore solid-phase synthesis to streamline purification. Immobilized methyl β-D-galactopyranoside on Wang resin undergoes on-resin tritylation using TrCl and DMAP in DMF, achieving 82% yield after cleavage with trifluoroacetic acid. While this method reduces purification steps, scalability remains limited due to resin loading capacity.

Catalytic tritylation using silver trifluoromethanesulfonate (AgOTf) as a promoter has also been investigated. In dichloroethane at 40°C, AgOTf (10 mol%) accelerates tritylation completion to 4 hours with 88% yield, compared to 24 hours without catalysis.

Analytical Characterization and Quality Control

Critical characterization data for methyl 6-O-trityl-D-galactopyranoside include:

- ¹H NMR (CDCl₃): δ 7.4–7.2 (m, 15H, Tr), 4.88 (d, J = 3.6 Hz, H-1), 3.39 (s, OCH₃).

- ¹³C NMR : δ 144.2 (Tr C-ipso), 86.7 (C-6), 55.1 (OCH₃).

- Melting Point : 158–160°C (lit. 156–158°C).

Purity is typically assessed via HPLC (C18 column, 95:5 acetonitrile/water), with commercial batches (e.g., VWR) reporting ≥95% purity.

Challenges and Optimization Strategies

- Acetyl Migration : Mitigated by substituting benzoyl groups or using transesterification-resistant conditions.

- Anomeric Configuration : α-anomers require adjusted solvents (e.g., toluene instead of pyridine) to prevent epimerization.

- Scalability : Batch tritylation in flow reactors improves consistency for multi-gram syntheses.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-O-trityl-D-galactopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The trityl group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group at the 6th position.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Trityl Chloride: Used for the initial tritylation reaction.

Acidic Conditions: For deprotection of the trityl group.

Oxidizing Agents: Such as pyridinium chlorochromate (PCC) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the trityl group yields methyl D-galactopyranoside, while oxidation or reduction can lead to various oxidized or reduced derivatives .

Scientific Research Applications

Methyl 6-O-trityl-D-galactopyranoside is a biomedically significant compound with diverse applications in scientific research, particularly in drug discovery and development. It is also useful in studying ailments such as cancer.

Properties

- CAS Number Different sources list different CAS numbers for methyl 6-O-trityl-D-galactopyranoside, including 35780-80-4 and 35920-83-3 . It is important to verify the correct CAS number for the specific application.

- Molecular Formula C26H28O6

- Molecular Weight 436.5

Applications in Scientific Research

- Drug Discovery and Development Methyl 6-O-trityl-D-galactopyranoside is used in scientific research related to drug discovery and development.

- Study of Ailments It has potential in studying various ailments, including cancer.

- Synthesis of Biologically Active Compounds Carbohydrate esters, including those derived from galactopyranoside, are significant in medicinal chemistry because of their efficacy for the synthesis of biologically active drugs .

- Antimicrobial Assessment Methyl β-D-galactopyranoside (MGP) esters have demonstrated promising antifungal functionality compared to their antibacterial activities . Specific compounds have shown potency against Bacillus subtilis and Escherichia coli strains .

- Inhibitors Against SARS-CoV-2 MGP esters can potentially be used as inhibitors against SARS-CoV-2 . These esters interact strongly with key residues of the SARS-CoV-2 main protease and exhibit favorable pharmacokinetic properties .

- Synthesis and Modification Methyl β-D-galactopyranoside can be treated with acyl halides to produce 6-O-acyl MGP esters and further modified into 2,3,4-tri-O-acyl MGP esters, which allows for the creation of a wide variety of functionalities within a single molecular framework .

Relevant Compounds

- Methyl 6-O-Trityl-α-D-galactopyranoside This is a specialty product used for proteomics research .

- Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside This is another derivative of methyl 6-O-trityl-D-galactopyranoside .

Case Studies

While specific case studies are not detailed in the provided search results, the following information highlights the potential applications based on research findings:

- Antimicrobial Activity: In vitro antimicrobial testing of MGP esters against bacteria such as Bacillus subtilis and Escherichia coli has been performed, with minimum inhibitory concentration (MIC) values ranging from 0.352 ± 0.02 to 0.703 ± 0.01 mg/ml and minimum bactericidal concentration (MBC) values ranging from 0.704 ± 0.02 to 1.408 ± 0.04 mg/ml .

- SARS-CoV-2 Inhibition: Molecular docking studies have been conducted to determine the binding affinities and interactions between MGP esters and the SARS-CoV-2 main protease, showing strong interactions with key residues . Molecular dynamics simulations have validated these docking results, and pharmacokinetic predictions suggest these esters are safer inhibitors .

Mechanism of Action

The mechanism of action of Methyl 6-O-trityl-D-galactopyranoside involves its ability to act as a protecting group for the hydroxyl group at the 6th position of D-galactopyranoside. This protection allows for selective reactions at other positions on the molecule without interference from the hydroxyl group. The trityl group can be removed under acidic conditions, revealing the free hydroxyl group for further functionalization .

Comparison with Similar Compounds

Methyl 6-O-Acylated Galactopyranosides

Compounds such as methyl 6-O-myristoyl-β-D-galactopyranoside (C₂₁H₃₈O₇, MW 402.53) and methyl 6-O-palmitoyl-β-D-galactopyranoside (C₂₃H₄₂O₇, MW 430.58) feature long-chain acyl groups instead of the trityl moiety. These derivatives are synthesized via acylation with myristoyl or palmitoyl chlorides in the presence of triethylamine .

- Key Differences :

- Solubility : Acylated derivatives exhibit higher lipophilicity compared to the trityl-protected compound, making them suitable for lipid membrane studies .

- Deprotection : Acyl groups are cleaved under mild basic conditions (e.g., NaOMe/MeOH), whereas trityl removal requires acidic conditions (e.g., BF₃·Et₂O) .

- Applications : Acylated derivatives are used to study surfactant properties or enzyme-lipid interactions, while the trityl analog serves as a synthetic building block .

Methyl 6-O-Trityl Glucopyranosides

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside (C₃₂H₃₄O₉, MW 562.61) is structurally analogous but based on glucose instead of galactose. The synthesis involves tritylation of methyl glucopyranoside followed by acetylation .

- Key Differences :

- Stereochemistry : The C4 hydroxyl configuration (axial in galactose vs. equatorial in glucose) affects reactivity in glycosylation reactions .

- Oxidation : The gluco-derivative is oxidized at C6 to an aldehydo group using TEMPO/BAIB, a pathway less common in galacto derivatives due to steric hindrance from the trityl group .

Fluorinated Derivatives

Methyl O-(3-deoxy-3-fluoro-β-D-galactopyranosyl)-(1→6)-β-D-galactopyranoside (C₁₃H₂₂FO₁₀, MW 372.31) incorporates a fluorine atom at C3, synthesized via condensation of fluorinated galactosyl bromides .

Benzoylated Analogs

Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside (CAS 3601-36-3) replaces acetyl and trityl groups with benzoyl moieties.

- Key Differences :

Research Findings and Trends

- Synthetic Efficiency : Trityl protection achieves >80% yields in galactose derivatives but requires rigorous anhydrous conditions . Acylated analogs show comparable yields (75–85%) under milder protocols .

- Spectroscopic Confirmation : $^1$H-NMR and FTIR are critical for verifying trityl (δ 7.2–7.4 ppm for aromatic protons) and acyl (C=O stretch at ~1740 cm⁻¹) groups .

- Biological Relevance : Fluorinated and acylated derivatives are prioritized in drug discovery for their stability and target specificity, while trityl-protected compounds remain staples in synthetic chemistry .

Biological Activity

Methyl 6-O-trityl-D-galactopyranoside (MTrGal) is a glycoside compound that has garnered attention for its significant biological activity, particularly in the context of glycosylation processes. This article explores the biological activity of MTrGal, including its role in biochemical research, synthesis applications, and interaction studies.

Overview of Methyl 6-O-trityl-D-galactopyranoside

- Chemical Formula : C₂₆H₂₈O₆

- Molecular Weight : Approximately 436.50 g/mol

- Structure : The compound features a trityl protecting group at the 6-O position of D-galactopyranoside, enhancing its stability and solubility in organic solvents.

Biological Activity

The biological activity of MTrGal is primarily linked to its role in glycosylation , a critical process for protein folding, stability, and function. Glycosylation affects various cellular functions, including cell signaling and immune responses. MTrGal is often used in studies related to:

- Cell Signaling : The compound's structural similarity to natural sugars allows it to participate in cell signaling pathways.

- Immune Response : MTrGal can influence immune responses by modulating interactions between cells and pathogens.

- Pathogen Interactions : The compound is utilized in research focusing on how carbohydrates interact with pathogens, particularly through lectin binding studies.

Synthesis and Applications

MTrGal is synthesized through various methods, including sequential tritylation and acetylation. Its applications span several fields:

- Glycobiology : Serves as an intermediate in synthesizing oligosaccharides and glycoconjugates.

- Proteomics Research : Used to study protein-carbohydrate interactions.

- Biochemical Research : Acts as a building block for oligosaccharide synthesis.

Interaction Studies

Interaction studies involving MTrGal focus on its binding affinities with proteins, particularly lectins that recognize specific carbohydrate structures. These studies help elucidate the role of carbohydrates in:

- Cell Signaling : Understanding how glycosylation affects signal transduction pathways.

- Pathogen Recognition : Investigating how pathogens exploit glycan structures for infection.

Table 1: Biological Activities of Methyl 6-O-trityl-D-galactopyranoside

Case Studies

Several studies have examined the biological activity of MTrGal and its derivatives:

- Antimicrobial Activity : A study demonstrated that derivatives of MTrGal possess antimicrobial properties against various bacterial and fungal pathogens. Molecular docking simulations indicated strong binding affinities with target proteins involved in microbial resistance mechanisms .

- Anticancer Properties : Research has shown that certain MTrGal derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

- In Silico Studies : Computational models have been employed to predict the pharmacokinetic properties of MTrGal derivatives, indicating favorable absorption and distribution profiles, which are crucial for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.